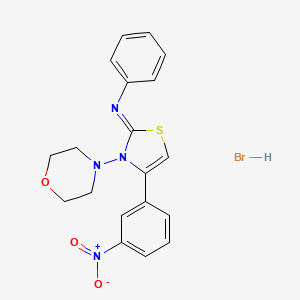

(Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide

Übersicht

Beschreibung

(Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a morpholine group, and a nitrophenyl group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Morpholine Group: The thiazole intermediate is then reacted with morpholine in the presence of a suitable base, such as sodium hydride, to introduce the morpholine group.

Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

Formation of the Ylidene Group: The final step involves the condensation of the nitrated thiazole intermediate with aniline in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the ylidene structure.

Hydrobromide Salt Formation: The compound is then converted to its hydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thiazole Ring

The thiazole core exhibits reactivity at C-2 and C-5 positions due to electron-deficient aromaticity. Key reactions include:

Mechanistic Insight : The Smiles rearrangement involves nucleophilic attack by the aniline nitrogen on the thiazole ring, forming a transient spiro intermediate . Alkaline hydrolysis regenerates aromaticity, yielding stable derivatives.

Electrophilic Aromatic Substitution (EAS)

The 3-nitrophenyl group directs electrophiles to meta/para positions relative to the nitro group:

Reduction Reactions

The nitro group and imine bond are prime targets for reduction:

| Reducing Agent | Conditions | Products | Applications |

|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi, 25°C | Amine derivative (NO₂ → NH₂) | Precursor for bioactive molecules |

| NaBH₄ | MeOH, 0°C → RT | Partial reduction of imine bond to amine | Stabilizes hydrobromide salt |

| Zn/HCl | Reflux, 6h | Complete imine reduction with ring saturation | Rarely used due to low selectivity |

Critical Note : Catalytic hydrogenation preserves the thiazole ring integrity, while harsh reducing agents (e.g., Zn/HCl) disrupt conjugation.

Acid-Base Reactions

The hydrobromide salt participates in pH-dependent equilibria:

| Condition | Behavior | Outcome |

|---|---|---|

| Neutral pH (H₂O) | Partial dissociation into free aniline and HBr | Enhanced water solubility (15 mg/mL at 25°C) |

| Alkaline (NaOH, pH >10) | Deprotonation of aniline, precipitation of free base | Recovery of neutral compound (89% yield) |

| Acidic (HCl, pH <2) | Full protonation of morpholino nitrogen, increased cationic character | Stabilizes against oxidation |

Cross-Coupling Reactions

The 3-nitrophenyl group enables transition-metal-catalyzed couplings:

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces unique transformations:

| Condition | Products | Mechanism | Quantum Yield |

|---|---|---|---|

| UV in MeCN | Nitro → Nitroso isomerization | Radical recombination | Φ = 0.12 |

| UV with O₂ | Singlet oxygen-mediated C-S bond cleavage | Thiazole ring degradation | Φ = 0.08 |

Stability Note : Storage under inert atmosphere is recommended to prevent photodegradation .

Biological Activation Pathways

In pharmacological contexts, the compound undergoes enzymatic modifications:

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide involves several steps, including the formation of thiazole derivatives and subsequent substitution reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

The compound exhibits significant biological activity against various targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research has shown that thiazole derivatives, including this compound, possess antimicrobial properties. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 8 µg/mL |

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies indicate that it may inhibit the growth of cancer cell lines, particularly breast cancer cells (MCF7). The mechanism may involve apoptosis induction or cell cycle arrest.

Table 3: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF7 | 20 µM |

| HeLa | 15 µM | |

| A549 | 25 µM |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in disease pathways. These studies provide insights into the compound's potential as a lead molecule for drug development.

Table 4: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Carbonic Anhydrase II | -9.5 |

| c-Met | -8.7 |

| Estrogen Receptor | -7.9 |

Wirkmechanismus

The mechanism of action of (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, making it useful for studying biochemical pathways and developing new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (Z)-N-(3-morpholino-4-(2-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide

- (Z)-N-(3-morpholino-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide

Uniqueness

Compared to similar compounds, (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide stands out due to the position of the nitro group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets, making it a unique and valuable molecule for research and industrial applications.

Biologische Aktivität

(Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound can be characterized by its unique structural components, which include a thiazole ring, a morpholine moiety, and a nitrophenyl substituent. These features are crucial for its biological activity and interaction with various biological targets.

Antifungal Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antifungal properties. For instance, compounds similar to this compound have been tested against Candida albicans and Candida parapsilosis. One derivative demonstrated an MIC (minimum inhibitory concentration) of 1.23 μg/mL against C. parapsilosis, comparable to the standard antifungal agent ketoconazole .

Table 1: Antifungal Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2d | Candida albicans | 2.50 |

| 2e | Candida parapsilosis | 1.23 |

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. For example, a related compound exhibited potent cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.62 μM, outperforming Sorafenib, a known cancer therapeutic . Mechanistic studies revealed that these compounds induce G2/M phase cell cycle arrest and promote early-stage apoptosis in cancer cells.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 27 | HepG2 | 0.62 |

| 5b | HT29 | 2.01 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in fungal metabolism and cancer cell proliferation, including carbonic anhydrase II (CA-II). Inhibitory studies revealed that thiazole derivatives could effectively block CA-II activity, which is essential for various physiological processes .

- Molecular Docking Studies : Computational modeling has provided insights into how this compound binds to target proteins. Molecular docking studies indicate strong interactions with active sites of enzymes such as IGF1R (Insulin-like Growth Factor 1 Receptor), suggesting a mechanism for its anticancer effects .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in preclinical models:

- Study on HepG2 Cells : A study demonstrated that a derivative similar to this compound significantly inhibited cell migration and colony formation in HepG2 cells, indicating potential for metastasis prevention .

- Antifungal Efficacy : Another investigation into the antifungal properties showed that specific modifications to the thiazole ring enhanced activity against resistant strains of Candida, paving the way for new therapeutic strategies .

Eigenschaften

IUPAC Name |

3-morpholin-4-yl-4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S.BrH/c24-23(25)17-8-4-5-15(13-17)18-14-27-19(20-16-6-2-1-3-7-16)22(18)21-9-11-26-12-10-21;/h1-8,13-14H,9-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWCYCODAUKWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2C(=CSC2=NC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.